Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
The synthesis of ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves several steps. One common method includes the condensation reaction, such as the Gewald reaction, which is a typical synthetic route for thiophene derivatives . The reaction conditions often involve the use of Lawesson’s reagent at elevated temperatures to facilitate the formation of the thiophene ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the thiophene ring. The major products formed depend on the specific reagents and conditions used
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can modulate biological pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific substituents on the thiophene ring, which confer distinct chemical and biological properties. Similar compounds include:
ETHYL 5-(3-(HYDROXYAMINO)ACRYLOYL)-4-METHYL-2-(PHENYLAMINO)THIOPHENE-3-CARBOXYLATE: Known for its antimicrobial activity.
1-[1-(2,5-DIMETHYLTHIOPHEN-3-YL)ETHYL]-1-HYDROXYUREA: Acts as an anti-inflammatory agent. These compounds share the thiophene core but differ in their substituents, leading to varied applications and properties.
Properties
Molecular Formula |
C24H23N3O6S |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23N3O6S/c1-5-33-24(30)19-15(4)20(22(29)25-18-12-13(2)6-7-14(18)3)34-23(19)26-21(28)16-8-10-17(11-9-16)27(31)32/h6-12H,5H2,1-4H3,(H,25,29)(H,26,28) |
InChI Key |
AQIKCRGBQHVRNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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